Glycosynthase Acceptor Regioselectivity: 6-O-Benzyl-D-glucal Enables Dual 1,2-β and 1,3-β Glycosylation Products vs. Single Regioisomer from 4-O-Benzyl Xylopyranose
In glycosynthase-mediated reactions using a mutant β-glucosidase, 6-O-benzyl-D-glucopyranose (the saturated analog corresponding to the same C-6 protecting group strategy) serves as an acceptor to yield both 1,2-β- and 1,3-β-D-glycosylated products. In direct comparison, 4-O-benzyl-D-xylopyranose produced only a single 1,2-β-glycosylated regioisomer under identical conditions [1]. This demonstrates that the C-6 benzyl protecting group on the glucose scaffold permits regiodivergent glycosylation, whereas alternative protection patterns on other sugars restrict the reaction outcome to a single product.
| Evidence Dimension | Regioselectivity of glycosynthase acceptor reactions |
|---|---|
| Target Compound Data | 6-O-benzyl-D-glucopyranose yields 1,2-β- and 1,3-β-D-glycosylated products |
| Comparator Or Baseline | 4-O-benzyl-D-xylopyranose yields only 1,2-β-glycosylated product |
| Quantified Difference | Two distinct regioisomeric products vs. one |
| Conditions | Glycosynthase-mediated reaction with mutant β-glucosidase |
Why This Matters
This regiodivergence enables access to a broader range of oligosaccharide linkages from a single acceptor scaffold, reducing the number of synthetic steps required to generate structural diversity in glycan libraries.
- [1] Fairweather, J. K., Stick, R. V., Tilbrook, D. M. G., & Williams, S. J. (2004). Modifying the Regioselectivity of Glycosynthase Reactions Through Changes in the Acceptor. Australian Journal of Chemistry, 57(3), 197-201. View Source
